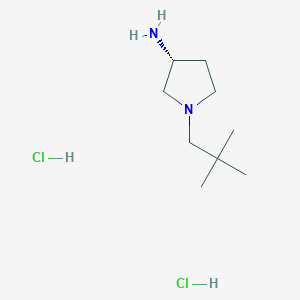

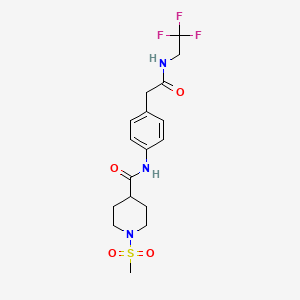

![molecular formula C10H18N2O3 B2893764 tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate CAS No. 165196-44-1](/img/structure/B2893764.png)

tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate, also known as N-[2-(Boc-amino)ethyl]acrylamide or tert-butyl (2-acrylamidoethyl)carbamate, is a chemical compound with the molecular formula C10H18N2O3 . It is also referred to as 2-acryloylaminoethylcarbamic acid tert-butyl ester or Carbamic acid, N-[2-[(1-oxo-2-propen-1-yl)amino]ethyl]-, 1,1-dimethylethyl ester .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (OC(O)NH) attached to a tert-butyl group and a prop-2-enamido group . The molecular weight of the compound is 214.26 .Physical and Chemical Properties Analysis

This compound has a predicted density of 1.035±0.06 g/cm3 . The melting point is reported to be between 95-100 °C , and the predicted boiling point is 397.4±34.0 °C . The predicted pKa value is 12.28±0.46 .Aplicaciones Científicas De Investigación

Regioselective Deprotection and Acylation

The study by Pak and Hesse (1998) discusses the synthesis of a complex polyamide derivative, illustrating the utility of tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate in regioselective deprotection and acylation reactions. This research showcases the chemical's role in producing intricate organic molecules with potential applications in material science and drug development (Pak & Hesse, 1998).

Biotransformation and Kinetics of Excretion

Amberg, Rosner, and Dekant (1999) provide insights into the biotransformation of ethyl tert-butyl ether (ETBE), a related compound, in rats and humans. Although not directly about this compound, this study contributes to understanding the metabolic pathways and excretion kinetics of structurally similar substances, informing safety and environmental impact assessments (Amberg, Rosner, & Dekant, 1999).

Asymmetric Synthesis of Amines

Ellman, Owens, and Tang (2002) explore the use of N-tert-butanesulfinyl imines, closely related to the subject compound, as intermediates in the asymmetric synthesis of amines. This methodology has broad applications in producing chiral amines, crucial building blocks in pharmaceuticals and agrochemicals (Ellman, Owens, & Tang, 2002).

Nucleophilic Substitutions and Radical Reactions

Jasch, Höfling, and Heinrich (2012) discuss the versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry, including nucleophilic substitutions and radical reactions. While not directly about this compound, the study illuminates the potential for using similar compounds in diverse organic transformations (Jasch, Höfling, & Heinrich, 2012).

Cyclizative Atmospheric CO2 Fixation

Takeda, Okumura, Tone, Sasaki, and Minakata (2012) highlight a novel application in cyclizative atmospheric CO2 fixation using unsaturated amines, leading to cyclic carbamates. This research points to the environmental and synthetic utility of this compound and related compounds in capturing CO2 and converting it into valuable organic products (Takeda et al., 2012).

Safety and Hazards

Mecanismo De Acción

Biochemical Pathways

“tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate” is used in the synthesis of thyronamine derivatives and in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide . It is also used in both oligonucleotide and peptide synthesis . The affected pathways and their downstream effects are subject to the specific context of these syntheses.

Propiedades

IUPAC Name |

tert-butyl N-[2-(prop-2-enoylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-5-8(13)11-6-7-12-9(14)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIILERIAIKHJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

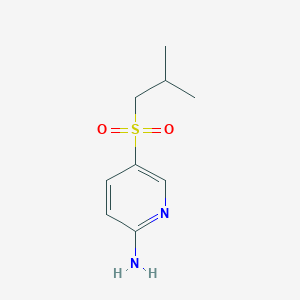

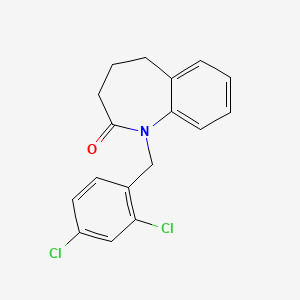

![2-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2893683.png)

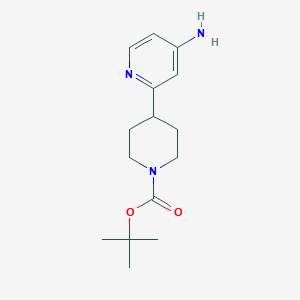

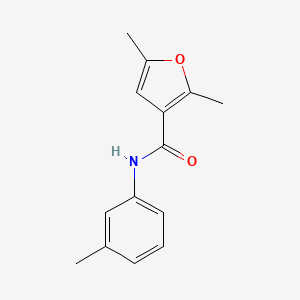

![N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B2893688.png)

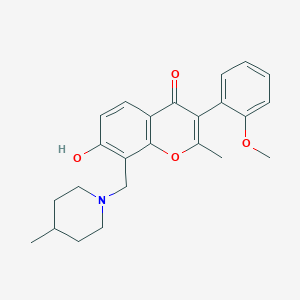

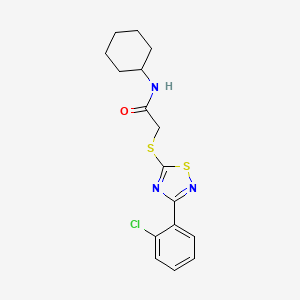

![(E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893692.png)

![3-isobutyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2893696.png)

![2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2893701.png)

![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(N-METHYLMETHANESULFONAMIDO)ACETAMIDE HYDROCHLORIDE](/img/structure/B2893702.png)